![molecular formula C22H18ClN3O3 B2652320 4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol CAS No. 899973-86-5](/img/structure/B2652320.png)
4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol” belongs to the class of organic compounds known as phenylpyrazoles . It features an “amino–nitro–amino” arrangement and exhibits excellent thermal stability .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives have been synthesized . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular docking study was used to evaluate the binding mode between the compound and TRKA . The dipole moment changes in these compounds were calculated .Chemical Reactions Analysis
The compound exhibits a stronger solvatofluorochromic effect when pyridine is used as an EWG at position 7 .Physical And Chemical Properties Analysis
The compound exhibits excellent thermal stability with a high density of 1.88 g cm −3 . The dipole moment changes in these compounds were calculated .Scientific Research Applications
CDK2 Inhibitors
Compounds with similar structures have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
TRK Inhibitors
Derivatives of the compound have been synthesized and evaluated for their activities to inhibit TRKA . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .
Anti-Fibrosis Activity
Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases .
Fluorophores
The compound could potentially be used in the development of fluorophores . Fluorophores are chemical compounds that can re-emit light upon light excitation .
Amide Synthesis
Amides are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals . Compounds with similar structures could potentially be used in the synthesis of amides .
Crystal Structure Analysis
The crystal structure of a secondary amine: 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline (L b) obtained from a stepwise reduction of an imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine (L a) with sodium borohydride has been analyzed . This suggests potential applications in the field of crystallography .
Single-Molecule Magnetic and Electrocatalytic Properties
FeII, CoII and NiII complexes based on 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine have been synthesized from the reactions of the L ligand with chloride salts of FeII, CoII, and NiII ions under solvothermal conditions . These complexes exhibit single-molecule magnetic and electrocatalytic properties .
Antimicrobial Potential
Compounds with similar structures have shown good antimicrobial potential . This suggests potential applications in the development of new antimicrobial agents .
Mechanism of Action
properties
IUPAC Name |
4-(9-chloro-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-28-21-10-13(5-7-19(21)27)17-12-18-15-11-14(23)6-8-20(15)29-22(26(18)25-17)16-4-2-3-9-24-16/h2-11,18,22,27H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJWUZYLGPHULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=N5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.